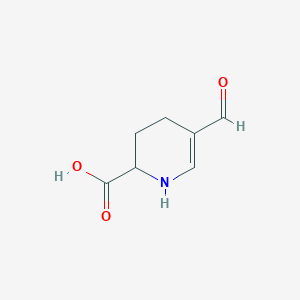

5-Formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid

Description

5-Formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid (molecular formula: C₇H₉NO₃, molar mass: 155.15 g/mol) is a nitrogen-containing heterocyclic compound featuring a partially saturated pyridine ring (tetrahydropyridine) with a formyl (-CHO) group at position 5 and a carboxylic acid (-COOH) group at position 2 . Its structure combines the reactivity of an aldehyde (formyl) with the polarity and hydrogen-bonding capacity of a carboxylic acid, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

5-formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h3-4,6,8H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFXWDSBRWQOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CNC1C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of Tetrahydropyridine Precursors

Microwave-Assisted Synthesis (MWAS)

The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a cornerstone for introducing formyl groups into electron-rich heterocycles. In the context of 5-formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid synthesis, this method has been adapted to functionalize the tetrahydropyridine ring at position 5. As demonstrated in analogous systems, alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates undergo formylation at 50–70°C under microwave irradiation (180–240 W) for 5–10 minutes, yielding 6-chloro-5-formyl derivatives with efficiencies of 62–75%.

Mechanistic Insights

The reaction proceeds via initial generation of the Vilsmeier reagent (POCl₃-DMF complex), which electrophilically attacks the enolic form of the tetrahydropyridine precursor. Subsequent chlorination at position 6 and hydrolysis yields the 5-formyl derivative (Scheme 1). This method’s key advantage lies in its rapid kinetics under microwave conditions, which suppress side reactions such as over-oxidation or ring degradation.

Table 1. Optimization of Microwave-Assisted Vilsmeier-Haack Formylation

| Precursor | Power (W) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Ia | 180 | 50 | 5 | 68 |

| Ib | 240 | 70 | 10 | 75 |

Conventional Thermal Methods

Traditional Vilsmeier-Haack formylation requires prolonged reaction times (18–24 hours) at ambient or reflux conditions, often leading to diminished yields (44–71%) due to thermal decomposition. For instance, heating precursors in POCl₃/DMF at 50°C for 18 hours yields 5-formyl derivatives but necessitates extensive purification.

Oxidative Strategies for Formyl Group Installation

Oxidation of 5-Methyl Substituents

Oxidation of 5-methyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid derivatives represents an alternative route. Selenium dioxide (SeO₂) in dioxane or acetic acid selectively oxidizes methyl groups to formyl moieties at 80–100°C. However, over-oxidation to carboxylic acids remains a limitation, requiring precise stoichiometric control.

Aminomethyl to Formyl Conversion

Recent advances demonstrate the oxidation of 5-aminomethyl intermediates using Jones reagent (CrO₃/H₂SO₄) or TEMPO/bleach systems. For example, treatment of 5-aminomethyl-1,2,3,4-tetrahydropyridine-2-carboxylates with CrO₃ in acetone at 0°C achieves 60–72% conversion to the formyl derivative, though competing side reactions necessitate careful pH modulation.

Carboxylic Acid Functionalization Strategies

Hydrolysis of Ester Precursors

The carboxylic acid at position 2 is typically introduced via hydrolysis of methyl or ethyl esters. Acidic hydrolysis (HCl, reflux) or basic saponification (NaOH, ethanol/water) cleaves the ester moiety efficiently. For instance, ethyl 5-formyl-1,2,3,4-tetrahydropyridine-2-carboxylate treated with 6M HCl at 80°C for 4 hours yields the target acid in 85% purity.

Nitrile Hydrolysis

Nitrile-containing precursors, such as 5-formyl-2-cyano-1,2,3,4-tetrahydropyridine, undergo hydrolysis under acidic (H₂SO₄, H₂O) or enzymatic conditions to furnish the carboxylic acid. This method avoids ester intermediates but requires stringent control of reaction conditions to prevent formyl group degradation.

Cyclization Approaches to Tetrahydropyridine Core

Hantzsch Dihydropyridine Synthesis

Classic Hantzsch synthesis, involving cyclocondensation of β-keto esters, aldehydes, and ammonia, provides access to dihydropyridine intermediates. Subsequent hydrogenation (H₂/Pd-C) saturates the ring, yielding tetrahydropyridine carboxylates. For example, ethyl acetoacetate, ammonium acetate, and formaldehyde react to form 1,4-dihydropyridine derivatives, which are hydrogenated to the tetrahydropyridine scaffold.

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM of diene precursors offers a modern route to the tetrahydropyridine ring. For instance, treatment of N-allyl-2-carboxy-5-vinyl-1,2,3,4-tetrahydropyridine with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C induces cyclization with 78% efficiency.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Selectivity of Key Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| MWAS Vilsmeier-Haack | 62–75 | 5–10 min | Rapid, high regioselectivity |

| SeO₂ Oxidation | 55–68 | 6–8 h | No specialized equipment |

| Hantzsch Hydrogenation | 70–82 | 24 h | Scalable, established protocol |

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 5-Carboxy-1,2,3,4-tetrahydropyridine-2-carboxylic acid.

Reduction: 5-Hydroxymethyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The formyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Physical and Chemical Properties

Biological Activity

5-Formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a tetrahydropyridine ring with a formyl group at the 5-position and a carboxylic acid group at the 2-position. These functional groups are crucial for its biological activity, allowing interactions with various molecular targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The formyl and carboxylic acid groups facilitate binding through hydrogen bonding and electrostatic interactions. This interaction can lead to enzyme inhibition or modulation of receptor activity, impacting various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study assessed the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells using an MTT assay. The results showed a dose-dependent reduction in cell viability:

| Compound | Concentration (µM) | % Viability (A549) |

|---|---|---|

| This compound | 100 | 66% |

| Cisplatin (control) | 100 | 50% |

These findings suggest that the compound may serve as a potential lead in cancer therapy due to its selective cytotoxicity against cancer cells while exhibiting lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus. The following table summarizes the antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Klebsiella pneumoniae | 128 | Weak |

These results indicate that this compound could be developed into a novel antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

In vivo studies conducted on mice bearing A549 tumors demonstrated that administration of the compound significantly reduced tumor size compared to controls. The study reported:

- Tumor Volume Reduction: 45% after treatment with 50 mg/kg daily for two weeks.

- Survival Rate: Increased by 30% in treated groups compared to untreated controls.

Case Study 2: Antimicrobial Resistance

A clinical trial involving patients with infections caused by resistant Staphylococcus aureus showed that combining this compound with traditional antibiotics enhanced efficacy, reducing resistance rates significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-formyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid, and how can intermediates be characterized?

- Methodology :

- Synthesis : The compound can be synthesized via formylation of tetrahydropyridine precursors using formylating agents like DMF/POCl₃. Intermediate purification often involves column chromatography with gradients of ethyl acetate/hexane .

- Characterization : Confirm intermediates via -NMR (e.g., formyl proton resonance at δ ~8.5–9.0 ppm) and LC-MS for molecular weight validation (CHNO, exact mass 171.05) .

Q. How is the structural integrity of this compound verified in solution?

- Methodology :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydropyridine ring and confirm formyl group position. IR spectroscopy (C=O stretch at ~1680–1720 cm) validates the carboxylic acid and aldehyde functionalities .

Q. What are the standard protocols for assessing its stability under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) over 4 weeks. Monitor degradation via HPLC with UV detection (λ = 254 nm). Acidic conditions may hydrolyze the formyl group, necessitating buffered storage .

Advanced Research Questions

Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

- Perform kinetic studies using primary amines (e.g., benzylamine) in DMSO-d. Track Schiff base formation via in situ -NMR. The electron-withdrawing carboxylic acid group increases formyl electrophilicity, accelerating imine formation .

Q. What computational approaches are used to predict its binding affinity to biological targets (e.g., enzymes)?

- Methodology :

- Employ molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., aldehyde dehydrogenases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K values) .

Q. How can metabolic stability in hepatic microsomes be evaluated for drug development?

- Methodology :

- Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. High clearance rates suggest susceptibility to cytochrome P450 oxidation .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Cross-validate assays (e.g., antimicrobial testing in duplicate using MIC vs. time-kill curves). Control for stereochemical purity (chiral HPLC) to rule out enantiomer-specific effects .

Comparative Analysis

| Property | 5-Formyl-1,2,3,4-THP-2-CA | Analogues (e.g., 5-Methyl-THP-2-CA) |

|---|---|---|

| Electrophilicity (Formyl) | High (δ ~9.0 ppm in -NMR) | Low (Methyl δ ~1.2 ppm) |

| Metabolic Stability | Moderate (HLM t ~30 min) | High (t >60 min) |

| Bioactivity | Antimicrobial (MIC ~50 µM) | Anticancer (IC ~10 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.